molecular formula C10H6N2O3 B1471166 3-Isoquinolinecarboxaldehyde, 5-nitro- CAS No. 102312-47-0

3-Isoquinolinecarboxaldehyde, 5-nitro-

Cat. No.: B1471166
CAS No.: 102312-47-0
M. Wt: 202.17 g/mol
InChI Key: ZFTZVNUNAMKSCV-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxaldehyde, 5-nitro- is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a yellow crystalline powder that is used as a starting material for the synthesis of various bioactive molecules.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Facile Synthesis of Substituted Benzazepines

    A study by Singh and Batra (2007) demonstrated the SnCl2-mediated reduction of nitro groups to facilitate the synthesis of substituted 1H-1-benzazepines and 3H-1-benzazepines. An interesting rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline was observed, highlighting a novel pathway for the synthesis of complex nitrogen-containing heterocycles (Singh & Batra, 2007).

  • Redox-Annulations of Alicyclic Amines

    Rickertsen et al. (2020) reported on the redox-neutral annulations of amines like tetrahydroisoquinoline with ortho-(nitromethyl)benzaldehyde. This work demonstrates the potential for constructing tetrahydroprotoberberines, a class of compounds with notable biological activity, through innovative synthetic routes (Rickertsen et al., 2020).

Fluorescent Compounds and Hypoxia Imaging

  • Fluorescent Probes for Hypoxia Imaging: Kumari et al. (2021) designed a nitronaphthalimide-based fluorescent probe that responds to nitroreductase overexpression in hypoxic tumor cells. This probe, through its bioreductive capacity, demonstrated potential for imaging tumor hypoxia, indicating its applicability in diagnostic imaging and possibly in the targeted delivery of therapeutics to hypoxic tumor regions (Kumari et al., 2021).

Novel Reaction Pathways and Drug Discovery

  • Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons

    Beck et al. (2015) explored indenoisoquinoline derivatives as potent topoisomerase I poisons for cancer treatment. Their work aimed to replace the 3-nitro toxicophore with other functional groups to retain biological activity while minimizing safety risks, contributing to the development of safer chemotherapeutic agents (Beck et al., 2015).

  • Antiplasmodial Activity of Phenanthrolinium Salts

    Research by Hadanu et al. (2012) on the synthesis and testing of 6-nitro-1,10-phenanthrolinium salts for antimalarial activity highlights the potential of nitro-containing compounds in the development of new antimalarial drugs. The study demonstrated significant in vitro antiplasmodial activity, offering a promising avenue for future drug discovery efforts (Hadanu et al., 2012).

Safety and Hazards

3-Isoquinolinecarboxaldehyde is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-nitroisoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-8-4-9-7(5-11-8)2-1-3-10(9)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTZVNUNAMKSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N=C2)C=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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